Ethyl 4-{2-[2,5-dioxo-1-phenyl-3-(prop-2-EN-1-YL)imidazolidin-4-YL]acetamido}benzoate
Overview
Description
Ethyl 4-{[(3-allyl-2,5-dioxo-1-phenyl-4-imidazolidinyl)acetyl]amino}benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate ester linked to an imidazolidinyl group, which is further substituted with an allyl group and a phenyl ring. The unique structure of this compound makes it an interesting subject for research in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{2-[2,5-dioxo-1-phenyl-3-(prop-2-EN-1-YL)imidazolidin-4-YL]acetamido}benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the imidazolidinyl core: This step involves the reaction of an appropriate diamine with a diketone to form the imidazolidinyl ring.
Introduction of the allyl group: The allyl group can be introduced via an allylation reaction using an allyl halide and a suitable base.
Acylation: The imidazolidinyl intermediate is then acylated with an acyl chloride to introduce the acetyl group.
Esterification: Finally, the benzoate ester is formed by reacting the acylated intermediate with ethyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(3-allyl-2,5-dioxo-1-phenyl-4-imidazolidinyl)acetyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The carbonyl groups in the imidazolidinyl ring can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of epoxides or aldehydes from the allyl group.
Reduction: Formation of alcohols from the carbonyl groups.
Substitution: Introduction of nitro or halogen groups on the phenyl ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and potential biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Ethyl 4-{2-[2,5-dioxo-1-phenyl-3-(prop-2-EN-1-YL)imidazolidin-4-YL]acetamido}benzoate is not fully understood, but it is believed to involve interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Ethyl 4-{[(3-allyl-2,5-dioxo-1-phenyl-4-imidazolidinyl)acetyl]amino}benzoate can be compared with other similar compounds, such as:
Ethyl (3,5-dimethyl-2,4-dioxo-5-phenyl-1-imidazolidinyl)acetate: Similar structure but with different substituents, leading to different chemical and biological properties.
Methyl 4-allyl-3,5-dioxo-1-cyclohexanecarboxylate: Another related compound with a cyclohexane ring instead of a phenyl ring.
The uniqueness of Ethyl 4-{2-[2,5-dioxo-1-phenyl-3-(prop-2-EN-1-YL)imidazolidin-4-YL]acetamido}benzoate lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.
Properties
IUPAC Name |
ethyl 4-[[2-(2,5-dioxo-1-phenyl-3-prop-2-enylimidazolidin-4-yl)acetyl]amino]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5/c1-3-14-25-19(21(28)26(23(25)30)18-8-6-5-7-9-18)15-20(27)24-17-12-10-16(11-13-17)22(29)31-4-2/h3,5-13,19H,1,4,14-15H2,2H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWBRMRELKDLFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CC=C)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.